
5-Amino-6-fluoroquinoline-2-carbaldehyde
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Overview
Description
5-Amino-6-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H7FN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoroquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of quinoline derivatives. For instance, the introduction of an amino group at the 5-position and a fluoro group at the 6-position can be achieved through nucleophilic substitution reactions. The carbaldehyde group at the 2-position can be introduced via formylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at position 2 exhibits classical electrophilic behavior, participating in nucleophilic additions and condensations.
Key Reactions:
-
Schiff Base Formation :
R-NH2+Aldehyde→R-N=CH-Quinoline+H2O
Reacts with primary amines to form imines (Schiff bases) under mild acidic or neutral conditions . For example:This reaction is critical for synthesizing bioactive hybrids, as seen in antiproliferative quinoline derivatives .
-
Reduction to Alcohol :
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group (-CH₂OH), enhancing solubility for further functionalization . -
Oxidation to Carboxylic Acid :
Strong oxidizing agents (e.g., KMnO₄) convert the aldehyde to 5-amino-6-fluoroquinoline-2-carboxylic acid, a precursor for fluoroquinolone antibiotics .
Amino Group Reactivity
The C-5 amino group undergoes substitution and acylation, enabling diversification of the quinoline core.
Key Reactions:
-
Acylation :
NH2+RCOCl→NHCOR+HCl
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, improving metabolic stability . -
Diazo Coupling :
Forms diazonium salts with nitrous acid, which couple with aromatic amines or phenols to generate azo dyes for biochemical labeling .
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Acylation | Acetyl chloride, pyridine | N-Acetyl derivatives | Enhanced pharmacokinetics |
Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salts | Probe synthesis |
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring directs substitutions to specific positions, influenced by the fluoro and aldehyde groups.
Key Reactions:
-
Nitration :
Occurs at C-7 or C-8 under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro derivatives for further reduction to amines . -
Halogenation :
Bromine or chlorine substitutes at C-3 or C-4, facilitated by Lewis acids (e.g., FeBr₃).
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 50°C | 7-Nitroquinoline | Antibacterial precursors |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromoquinoline | Cross-coupling substrates |
Heterocyclic Hybrid Formation
The aldehyde and amino groups enable cyclization with heterocycles, expanding bioactivity.
Key Examples:
-
Thiazole Hybrids :
Condensation with thiosemicarbazides forms thiazole rings, enhancing antimicrobial activity . -
Triazole Derivatives :
Click chemistry with azides generates 1,2,3-triazoles, explored for anticancer properties .
Hybrid Type | Reagents/Conditions | Bioactivity | Source |
---|---|---|---|
Thiazole-Quinoline | Thiosemicarbazide, HCl | Antibacterial | |
Triazole-Quinoline | NaN₃, CuSO₄, ascorbic acid | Antiproliferative |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the quinoline scaffold at halogenated positions.
Example:
-
Suzuki Coupling :
Brominated derivatives (e.g., 5-bromo analogs) react with arylboronic acids to form biaryl systems, broadening structural diversity.
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 5-Arylquinoline | Kinase inhibitors |
Scientific Research Applications
Medicinal Chemistry
5-Amino-6-fluoroquinoline-2-carbaldehyde has been investigated for its potential as a precursor in synthesizing pharmaceutical compounds with antimicrobial and anticancer properties. Its mechanism of action primarily involves:
- Antimicrobial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication. This activity has been observed against various strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
Anticancer Research
The compound exhibits significant cytotoxic effects against various cancer cell lines. Its anticancer potential is attributed to:
- Induction of Apoptosis: It disrupts tubulin polymerization, affecting mitotic spindle formation during cell division.
Table 2: Anticancer Activity
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antibacterial properties of this compound against clinical isolates. Results indicated that it outperformed some traditional antibiotics in terms of effectiveness against resistant strains. -
Anticancer Mechanism Investigation:
Research conducted on human lung cancer cells demonstrated that treatment with this compound led to significant apoptosis rates compared to untreated controls. The study utilized flow cytometry to quantify cell death.
Industrial Applications
In addition to its research applications, this compound is also being explored for its potential in developing materials with specific electronic and optical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activities. The specific pathways involved depend on the context of its application, such as inhibition of bacterial enzymes in antimicrobial research or interaction with cellular proteins in cancer studies.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline-2-carbaldehyde: Similar in structure but lacks the amino group at the 5-position.
5-Aminoquinoline-2-carbaldehyde: Similar but lacks the fluoro group at the 6-position.
6-Fluoro-2-cyanoquinoline: Contains a cyano group instead of the carbaldehyde group.
Uniqueness
5-Amino-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both the amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
5-Amino-6-fluoroquinoline-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources and recent studies.
Chemical Structure and Synthesis
The structure of this compound consists of a quinoline ring system with an amino group at the 5-position, a fluorine atom at the 6-position, and an aldehyde functional group at the 2-position. This specific arrangement contributes to its biological activity. The synthesis typically involves multi-step reactions starting from commercially available quinoline derivatives, followed by functionalization to introduce the amino and aldehyde groups.
The primary mechanism through which fluoroquinolones, including derivatives like this compound, exert their antimicrobial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By forming a stable complex with these enzymes and DNA, fluoroquinolones prevent bacterial cell division and lead to cell death .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. It is believed to interfere with tubulin polymerization, leading to disruption in the mitotic spindle formation during cell division. Additionally, it may generate reactive oxygen species (ROS), which can trigger cell death pathways .
Case Studies
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated IC50 values indicating potent antiproliferative activity against human lung cancer cells (H460) and colorectal cancer cells (HT29) with values significantly lower than those observed for standard chemotherapeutics .
Table 2: Anticancer Activity of this compound
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-amino-6-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H,12H2 |
InChI Key |
OWKJQMFJUCZKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)F)N=C1C=O |
Origin of Product |
United States |
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